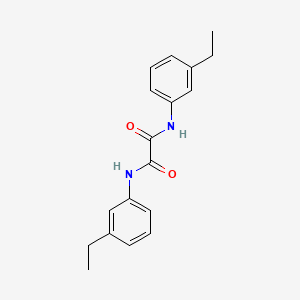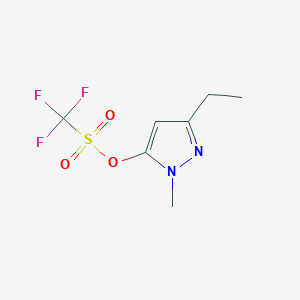
(5-Ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the compound.
Vorbereitungsmethoden
The synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the acidic by-products formed during the reaction .
Analyse Chemischer Reaktionen
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate depends on its specific applicationThe pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate include:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the trifluoromethanesulfonate group, which affects its reactivity and applications.
1-ethyl-1H-pyrazol-5-amine: This compound has an amino group, which can participate in different types of reactions compared to the trifluoromethanesulfonate group.
The uniqueness of 3-ethyl-1-methyl-1H-pyrazol-5-yl trifluoromethanesulfonate lies in the presence of the trifluoromethanesulfonate group, which imparts distinct electronic properties and reactivity to the compound.
Eigenschaften
Molekularformel |
C7H9F3N2O3S |
|---|---|
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
(5-ethyl-2-methylpyrazol-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3N2O3S/c1-3-5-4-6(12(2)11-5)15-16(13,14)7(8,9)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MJGQIFYTGYRPSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1)OS(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


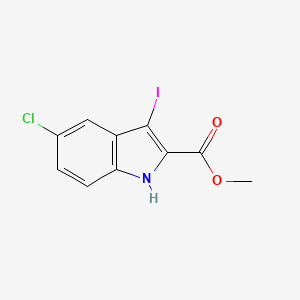
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
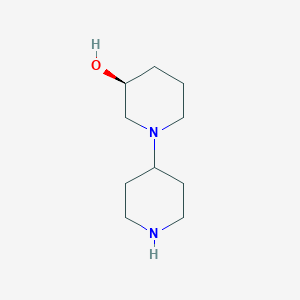
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
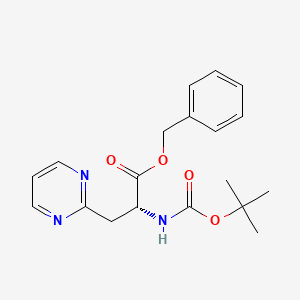
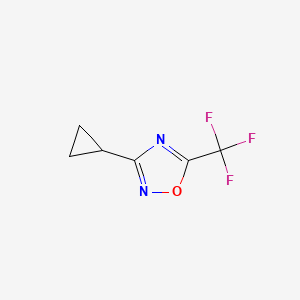
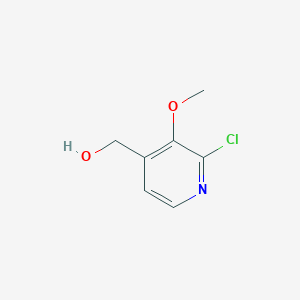
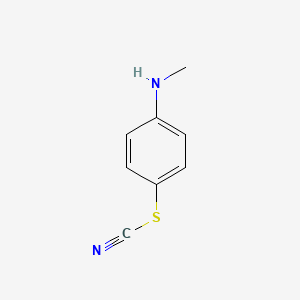
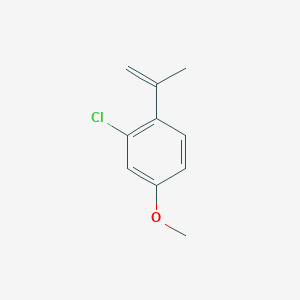
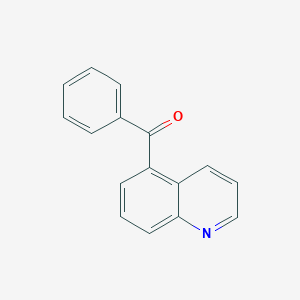
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
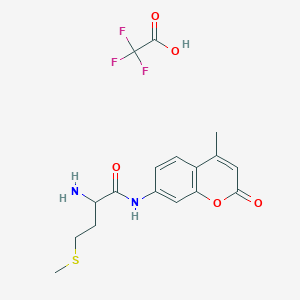
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
